Home > Products > Screening Compounds P129970 > 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine - 1788873-45-9

1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine

Catalog Number: EVT-3460625
CAS Number: 1788873-45-9
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine is a nitrogen-containing organic compound that belongs to the class of pyrrolizidine derivatives. Pyrrolizidines, characterized by their bicyclic structure, have gained attention due to their diverse biological activities and potential applications in medicinal chemistry. This compound is notable for its structural features, which may influence its reactivity and interaction with biological systems.

Source

The compound is synthesized through various chemical methods, often involving the modification of existing pyrrolidine or pyrrolizidine frameworks. The synthesis typically requires specific reagents and conditions to achieve the desired molecular structure.

Classification

1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine can be classified as:

  • Alkylamine: Due to the presence of an amine functional group.
  • Pyrrolidine Derivative: As it contains a pyrrolidine ring fused with a tetrahydropyrrolizin moiety.
Synthesis Analysis

Methods

The synthesis of 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine can be achieved through several methods, including:

  1. Cyclization Reactions: Utilizing starting materials such as 2-pyrroline or other suitable precursors that can undergo cyclization to form the pyrrolizidine framework.
  2. Reduction Reactions: Employing reducing agents to convert certain functional groups into amines, thereby forming the final product.

Technical Details

A typical synthetic route may involve:

  • Starting with a suitable precursor like 2-pyrroline.
  • Subjecting it to a series of reactions including alkylation and reduction.
  • Using solvents such as methanol or ethanol under controlled temperature and pressure conditions to facilitate the reaction.

For example, one reported method involves the reaction of 5-aminomethyl-1-azabicyclo[3.3.0]octane with alkylating agents in the presence of bases like sodium hydroxide to yield the desired amine product .

Molecular Structure Analysis

Structure

The molecular structure of 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine features a bicyclic system with a tetrahydropyrrolizin ring fused to an ethylamine side chain. The structural formula can be represented as follows:

C10H16N\text{C}_{10}\text{H}_{16}\text{N}

Data

Key structural data includes:

  • Molecular Weight: Approximately 168.24 g/mol
  • Melting Point: Specific melting points can vary based on purity and synthesis method but are generally in the range of 70–80 °C.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for characterization, confirming the presence of the amine group and the bicyclic structure.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, including:

  1. N-Alkylation: The amine group can react with alkyl halides to form more complex amines.
  2. Acylation: The amine can be acylated using acyl chlorides or anhydrides to form amides.
  3. Hydrogenation Reactions: The double bonds within the bicyclic structure may undergo hydrogenation under catalytic conditions.

Technical Details

Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture interference. For example, N-Alkylation may require heating in polar aprotic solvents like dimethylformamide at elevated temperatures for optimal yields .

Mechanism of Action

Process

The mechanism of action for 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine is not fully elucidated but is believed to involve interaction with neurotransmitter systems due to its amine functionality. It may act as a modulator for certain receptors in the central nervous system.

Data

Research indicates that compounds with similar structures have shown potential neuroprotective effects and may influence pathways related to neurodegenerative diseases . Further studies are required to determine specific interactions and biological pathways.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in polar solvents such as water, methanol, and ethanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Can participate in nucleophilic substitution reactions due to its amine group.

Relevant analyses such as Infrared Spectroscopy (IR) can provide insights into functional groups present, while High Performance Liquid Chromatography (HPLC) is useful for purity assessment.

Applications

Scientific Uses

1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting neurological disorders.
  • Chemical Research: In studies focusing on nitrogen-containing heterocycles due to its unique structure and properties.

Recent studies have explored its use in synthesizing more complex molecules that exhibit biological activity, indicating its relevance in ongoing pharmaceutical research .

Introduction to 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine in Contemporary Medicinal Chemistry

Historical Evolution of Pyrrolizine Alkaloids in Drug Discovery

Pyrrolizine alkaloids have traversed a transformative path from toxic natural products to synthetically tailored pharmacophores. Historically, plants like Senecio and Crotalaria furnished biologically active pyrrolizidines (e.g., platynecine), which exhibited potent neuroactivity but problematic hepatotoxicity. Modern medicinal chemistry strategies have detoxified these scaffolds through saturation, stereochemical control, and functional group manipulation. The target compound—1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine—epitomizes this evolution: its fully saturated core eliminates metabolic activation risks while retaining the conformational rigidity needed for selective receptor engagement [5].

Synthetic accessibility has been pivotal to its adoption. Early routes suffered from low yields due to the challenges of constructing the 7a-amine bridge stereoselectively. Contemporary methods leverage reductive amination or intramolecular cyclization, enabling gram-scale production (≥95% purity) as documented by suppliers like Biosynth. Nevertheless, synthesis remains non-trivial, contributing to periodic discontinuations in commercial catalogs despite strong research demand. This discontinuity underscores both the compound’s synthetic value and supply chain fragility in preclinical development [3] [5].

Structural Uniqueness in Heterocyclic Pharmacology

The compound’s pharmacological profile is anchored in three structural features:

  • Bicyclic Constraint: The fused [3.3.0] octahydropyrrolizine system enforces a gauche orientation between the ethylamine side chain and tertiary nitrogen, mimicking bioactive conformations of monoamine neurotransmitters. This preorganization differentiates it from flexible open-chain analogs [1] [7].
  • Chiral Complexity: With stereocenters at C7a and C1' (ethylamine), the compound exists as diastereomers, each exhibiting distinct pharmacodynamics. Supplier specifications (e.g., CymitQuimica) note ≥95% purity but rarely specify stereochemistry, implying racemic mixtures in common research lots [3].
  • Amine Multiplicity: The primary ethylamine (pKa ~10–11) and tertiary bridgehead nitrogen (pKa ~7–8) allow pH-dependent ionization, enhancing solubility across physiological pH gradients. This contrasts with mono-amine pyrrolizines that lack such tunable polarity [4] [5].

Table 1: Structural and Physicochemical Comparison with Key Pyrrolizine Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesCalculated logP
1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine1788873-45-9C₉H₁₈N₂154.25Ethylamine at C7a0.99 [7]
(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine (dihydrochloride)78449-73-7C₈H₁₈Cl₂N₂213.15Methylamine vs. ethylamine; dihydrochloride salt0.15 [5]
2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-ol78449-77-1C₉H₁₇NO155.24Ethanolamine vs. ethylamine-0.24 [7]

The ethylamine extension critically enhances target affinity versus methylamine analogs (e.g., (tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine). Molecular modeling suggests the additional methylene unit permits optimal hydrogen bonding with conserved aspartate residues in aminergic GPCRs. Meanwhile, replacing the amine with hydroxyl (as in 2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-ol) abolishes basicity, redirecting activity toward non-receptor targets [5] [7].

Positionality Within Neuropharmacology and Receptor-Targeted Therapeutics

This compound’s neuropharmacological potential stems from structural congruence with endogenous neuromodulators and synthetic neuroactive agents:

  • Receptor-Targeted Versatility: The ethylamine moiety mirrors neurotransmitter substrates (e.g., dopamine, serotonin), while the bridged bicyclic system replicates topography-selective ligands like tropane alkaloids. Computational docking predicts low-micromolar affinity for serotonin 5-HT₁A/₂C and dopamine D₂-like receptors—targets implicated in affective disorders and Parkinson’s disease [1] [4].
  • Blood-Brain Barrier (BBB) Permeability: With a calculated logP of 0.99 and polar surface area (PSA) of 38 Ų, the compound straddles ideal CNS drug space (logP 1–3, PSA <76 Ų). The primary amine enables protonation-dependent transport via cation channels, while the hydrophobic cage facilitates membrane diffusion. This balance addresses a key limitation of many natural alkaloids: poor brain exposure [1] [7].
  • Salt Formation for Delivery: Supplier data (e.g., Sigma-Aldrich) emphasizes dihydrochloride salt forms of related pyrrolizines, enhancing aqueous solubility (>50 mg/mL) without compromising passive diffusion. Such formulations enable intravenous delivery for rapid CNS exposure—critical for in vivo neuropharmacology studies [4] [5].

Table 2: Neuropharmacological Relevance of Pyrrolizine Structural Motifs

Structural FeatureNeuropharmacological AdvantageExemplified in 1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
Tertiary Bridgehead NitrogenAllosteric modulation of ion channels; weak base for lysosomal trappingPresent (pKa ~7.5) [4]
Primary Aliphatic AmineDirect agonist/antagonist activity at aminergic GPCRsEthylamine side chain (pKa ~10.5) [5]
Bicyclic [3.3.0] Octane SystemConformational restraint for receptor subtype selectivitySaturated pyrrolizine core [1]
Stereochemical ComplexityEnables enantioselective target engagementChiral centers at C1, C7a, and C1' [3]

Ongoing research explores hybrid derivatives where the pyrrolizine core is conjugated with established pharmacophores (e.g., arylpiperazines), aiming to fine-tune receptor subtype selectivity. Early evidence suggests such modifications yield biased ligands capable of distinguishing between functionally distinct GPCR conformations—a frontier in next-generation neurotherapeutics [1] [5].

Properties

CAS Number

1788873-45-9

Product Name

1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine

IUPAC Name

1-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-8(10)9-4-2-6-11(9)7-3-5-9/h8H,2-7,10H2,1H3

InChI Key

IHQTYWSHCYTPNW-UHFFFAOYSA-N

SMILES

CC(C12CCCN1CCC2)N

Canonical SMILES

CC(C12CCCN1CCC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.